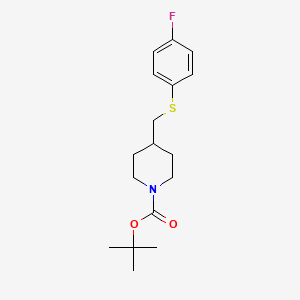

tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl group, a fluorophenylthio group, and a carboxylate group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-fluorobenzenethiol in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is a common protecting group for amines. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) cleave the carbamate to yield the free piperidine amine.

Key Findings :

-

TFA-mediated deprotection is efficient but requires anhydrous conditions to avoid side reactions .

-

The free amine is prone to oxidation; immediate use in subsequent reactions is recommended .

Nucleophilic Substitution at the Thioether

The thioether (-S-) group participates in alkylation and arylation reactions.

Key Findings :

-

Palladium-catalyzed cross-coupling reactions require careful ligand selection to avoid dehalogenation .

-

Steric hindrance from the Boc group slows alkylation kinetics.

Oxidation of the Thioether

The thioether is oxidized to sulfone or sulfoxide derivatives under controlled conditions.

Key Findings :

-

m-CPBA provides better selectivity for sulfone formation compared to H2O2.

-

Over-oxidation to sulfone is avoided by limiting reaction time and temperature .

Coupling Reactions via Boronate Intermediates

The compound can be functionalized via Suzuki–Miyaura coupling after boronate ester formation.

Key Findings :

-

Boronation efficiency depends on the steric bulk of the piperidine ring .

-

Aqueous conditions in Suzuki coupling minimize side-product formation .

Hydrolysis of the Ester Group

The tert-butyl ester is hydrolyzed to the carboxylic acid under basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H2O (3:1), 50°C, 8 h | 4-(((4-Fluorophenyl)thio)methyl)piperidine-1-carboxylic acid | 78% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound is investigated for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological interactions. Specifically, its piperidine framework is common in many drugs, making it a valuable scaffold for medicinal chemistry.

Targeted Protein Degradation

Recent studies highlight the use of similar piperidine derivatives in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. The incorporation of tert-butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate into these constructs may enhance their efficacy and specificity in targeting disease-related proteins .

Neuropharmacology

Research indicates that compounds with piperidine structures can exhibit neuroactive properties. The presence of the fluorophenyl group may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Investigations into the compound's effects on serotonin or dopamine receptors could provide insights into its therapeutic potential .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenylthio group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- tert-Butyl 4-((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate

- tert-Butyl 4-((4-bromophenyl)thio)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate stands out due to the presence of the fluorine atom in the phenylthio group. Fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its reactivity and stability. This makes the compound particularly valuable in the design of pharmaceuticals and advanced materials .

Biologische Aktivität

tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C17H24FNO3

- Molecular Weight: 309.38 g/mol

- CAS Number: 160296-41-3

- Purity: ≥ 98% .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinated phenyl thioethers. The synthetic pathways often focus on optimizing yields and purity while minimizing side reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related piperidine derivatives have shown IC50 values ranging from 10 to 50 µM against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as protein kinases and receptors involved in cell proliferation and survival. For example, piperidine derivatives have been shown to inhibit the activity of protein-tyrosine phosphatase 1B (PTP1B), which is implicated in cancer cell signaling pathways .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: SAR Analysis

Structure-activity relationship (SAR) studies revealed that modifications on the piperidine ring and the fluorophenyl group can enhance the biological activity of the compound. For instance, substituents that increase lipophilicity were found to improve cellular uptake and efficacy against tumor cells .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)sulfanylmethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYJRBRFABVTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.